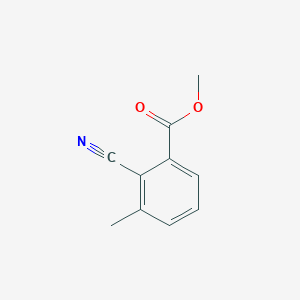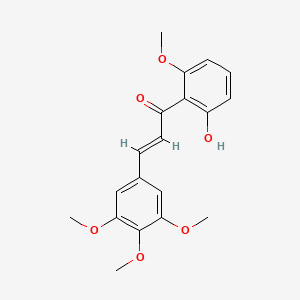![molecular formula C16H8FNO2 B1632597 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile](/img/structure/B1632597.png)
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile is an organic compound with the molecular formula C16H8FNO2. It is a key intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer treatment . This compound is known for its unique structure, which includes a fluorine atom and a benzonitrile group, making it a valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile involves several steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid in the presence of triethylamine and tetrahydrofuran (THF) as a solvent . The reaction is typically carried out at room temperature and then heated to 70°C for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is a key intermediate in the synthesis of PARP inhibitors, which are used in cancer therapy.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile involves its role as an intermediate in the synthesis of PARP inhibitors. These inhibitors target the PARP enzyme, which is involved in DNA repair. By inhibiting PARP, the compound can enhance the effectiveness of certain cancer treatments by preventing cancer cells from repairing their DNA .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of a nitrile group.
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzamide: This compound has an amide group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in 2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile makes it unique compared to its analogs. This functional group can undergo various chemical transformations, making the compound versatile for different applications.
Propiedades
Fórmula molecular |
C16H8FNO2 |
|---|---|
Peso molecular |
265.24 g/mol |
Nombre IUPAC |
2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C16H8FNO2/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(19)20-15/h1-8H/b15-8+ |
Clave InChI |
MMPHWTMMVPBHRZ-OVCLIPMQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C\C3=CC(=C(C=C3)F)C#N)/OC2=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)C#N)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)
![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)
